N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole and quinazolinone core. Its structure includes a thioacetamide group linked to a 3,4-dimethylphenyl substituent and a 3-isopropoxypropyl chain at position 4 of the triazoloquinazolinone scaffold. Triazoloquinazolinones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, driven by their ability to modulate enzymatic targets or receptor interactions .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-16(2)33-13-7-12-29-23(32)20-8-5-6-9-21(20)30-24(29)27-28-25(30)34-15-22(31)26-19-11-10-17(3)18(4)14-19/h5-6,8-11,14,16H,7,12-13,15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGNQWZGSLVQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H29N5O3S
- Molecular Weight : 479.6 g/mol
- Purity : Typically around 95% .
The compound is designed to interact with specific biological targets, particularly in cancer pathways. Its structure includes a thiazolidine moiety which is known to influence various biological processes. The triazolo[4,3-a]quinazoline scaffold has been associated with inhibition of polo-like kinase 1 (Plk1), a critical regulator in cell division and a target for cancer therapy .
Anticancer Activity
Research indicates that compounds derived from the triazoloquinazoline class exhibit promising anticancer properties. Specifically:
- Inhibition of Plk1 : The compound has shown efficacy in inhibiting Plk1's polo-box domain (PBD), which is crucial for mitotic progression. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines .
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | Plk1 PBD | < 10 |
Apoptotic Induction
In studies involving breast cancer cell lines (e.g., MCF-7), the compound induced apoptosis through the intrinsic mitochondrial pathway. This was evidenced by:
- Increased expression of pro-apoptotic proteins such as Bax.
- Decreased levels of anti-apoptotic proteins like Bcl-2.
- Activation of caspases involved in apoptosis .
Study 1: Inhibition of Cancer Cell Lines
A detailed study evaluated the anti-proliferative effects of the compound against several cancer cell lines. The results indicated:
- MCF-7 cells exhibited an IC50 value of approximately 3.96 μM.
- Caco-2 cells showed an IC50 value of around 5.87 μM.
These findings suggest that the compound may be effective in targeting specific types of cancer .
Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure–activity relationship. Modifications to the side chains significantly affected the inhibitory potency against Plk1 PBD. Compounds with longer alkyl chains showed improved activity with IC50 values ranging from 1.63 to 1.83 μM .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The triazoloquinazolinone core is shared among analogs, but substituents at key positions dictate differences in activity and stability. For example:
- Compound 1 and 7 (): These analogs retain the triazoloquinazolinone core but differ in substituents at regions A (positions 39–44) and B (positions 29–36). NMR data (Table 2, Figure 6 in ) show nearly identical chemical shifts for most protons except in these regions, indicating that substituent changes here alter the chemical environment without disrupting the core scaffold .
- Derivatives: Synthesized compounds feature phenyl groups at the quinazolinone C2 position and variable substituents (e.g., methyl, chloro) on the triazole ring.
Substituent-Driven Properties
- 3-Isopropoxypropyl Chain : This ether-containing alkyl chain in the target compound likely improves solubility compared to purely aromatic substituents (e.g., phenyl in derivatives). Similar chains in other studies enhance membrane permeability .
- Thioacetamide vs. Thiosemicarbazide : The thioacetamide group in the target compound may reduce toxicity compared to thiosemicarbazides, which are prone to hydrolysis or reactive metabolite formation .
Spectroscopic Comparisons
NMR data from highlight the utility of chemical shift analysis in identifying substituent locations. For instance, shifts in regions A and B correlate with modifications to the triazole or quinazolinone moieties. The target compound’s ¹H-NMR profile would similarly reflect its unique substituents, particularly the isopropoxypropyl group (δ ~1.2–3.5 ppm for alkyl and ether protons) and the dimethylphenyl ring (δ ~6.8–7.4 ppm for aromatic protons) .
Data Tables
Table 1: Structural and Spectroscopic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
